Torin 1

Vue d'ensemble

Description

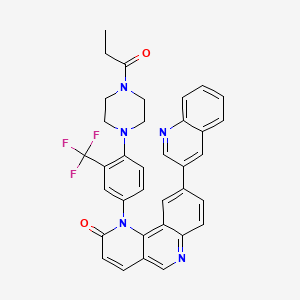

Torin 1 is a tricyclic benzonaphthyridinone that inhibits mTORC1/2 and exhibits anti-inflammatory, anti-angiogenic, anti-metastatic, and anticancer chemotherapeutic activities . It is a potent and selective ATP‐competitive inhibitor of mTOR (mammalian target of rapamycin) kinase . It was one of the first non-rapalog derived inhibitors of the mechanistic target of rapamycin (mTOR) subtypes mTORC1 and mTORC2 .

Synthesis Analysis

The synthesis of Torin 1 involves cellular and molecular physiology . It plays a role in balancing cellular amino acid supply with demand for protein synthesis through post-transcriptional control of ATF4 . It also controls lysosomal catabolic activity through regulation of V-ATPase assembly .Molecular Structure Analysis

Torin 1 has a chemical formula of C35H28F3N5O2 and an exact mass of 607.22 . It is a member of the class of pyridoquinolines .Chemical Reactions Analysis

Torin 1 impairs cell growth and proliferation by suppression of the rapamycin-resistant functions of mTORC1 . It also blocks lysosomal degradation of extracellular proteins by suppressing V-ATPase-mediated acidification of lysosomes .Physical And Chemical Properties Analysis

Torin 1 has a molecular weight of 607.6 g/mol and a chemical formula of C35H28F3N5O2 . It is a potent inhibitor of mTOR and exhibits anti-cancer properties .Applications De Recherche Scientifique

1. Impact on Cellular Proliferation in Plant Cultures

Torin 1, known as an ATP-competitive kinase inhibitor targeting rapamycin (TOR), has been shown to influence the growth of tobacco cultures in NT-1. It inhibits early growth but later enhances cellular proliferation during exponential growth by increasing the expression of E2F1 and cyclin B. This demonstrates its significant role in modulating plant cell growth and division (Fierros-Romero et al., 2019).

2. Therapeutic Implications in Cancer

Torin 1 has shown potential therapeutic implications in various cancer studies. For example, it has been observed to have anti-tumor effects in oral squamous cell carcinoma (OSCC), suggesting that combined therapy with Torin 1 and other agents may be effective for advanced OSCC patients (Naruse et al., 2017). Additionally, Torin 1 demonstrated potent activity in B-precursor acute lymphoblastic leukemia by inhibiting cell growth, inducing apoptosis, autophagy, and affecting the mTOR signaling pathway (Simioni et al., 2014).

3. Role in Osteoarthritis Treatment

In a rabbit osteoarthritis model, intra-articular injection of Torin 1 significantly reduced the degeneration of articular cartilage. The mechanism was linked to the activation of autophagy, suggesting that Torin 1 could be a novel therapeutic approach for preventing cartilage degeneration and treating osteoarthritis (Cheng et al., 2016).

4. Inhibition of mTOR for Anticancer Properties

Torin 1 was developed as a potent mTOR inhibitor, displaying 1000-fold selectivity for mTOR over PI3K. Its efficacy in a U87MG xenograft model and pharmacodynamic inhibition of mTOR in tumor tissues highlight its potential as an anticancer drug (Liu et al., 2010).

5. Antimalarial Potential

Torins, including Torin 1, have been identified as potent antimalarials that block the replenishment of Plasmodium liver stage parasitophorous vacuole membrane proteins. This action leads to efficient parasite elimination, indicating a distinct mode of action compared to current antimalarials (Hanson et al., 2013).

6. Comparative Efficacy in Depression Treatment

A study comparing the efficacy and safety of Torin (a generic form of sertraline) and Zoloft (original sertraline) found clinical equivalence between the two in treating depression. Torin demonstrated a distinct thymoanaleptic effect, addressing anxious affect (Kostiukova et al., 2008).

Safety And Hazards

Orientations Futures

There is ongoing research into the role of Torin 1 in autophagy, a cellular process implicated in a wide range of (patho)physiological processes including maintenance of cellular homeostasis, neurodegenerative disorders, aging, and cancer . Future research will also focus on the ability of Torin 1 to rescue the autophagy inhibition associated with treatment of certain lipids .

Propriétés

IUPAC Name |

1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRNFFTGXBONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678621 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Torin 1 | |

CAS RN |

1222998-36-8 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

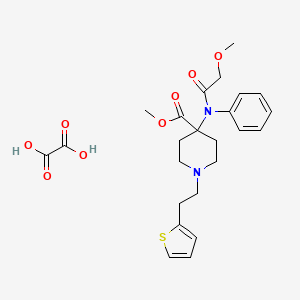

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

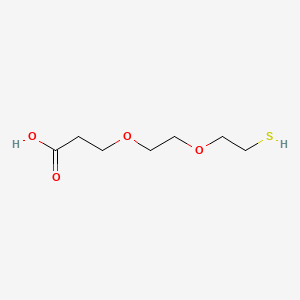

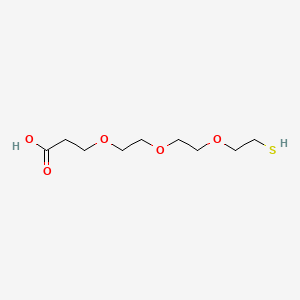

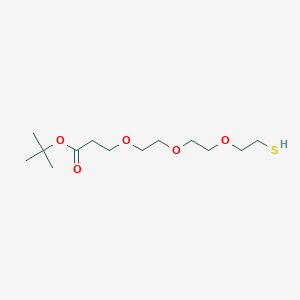

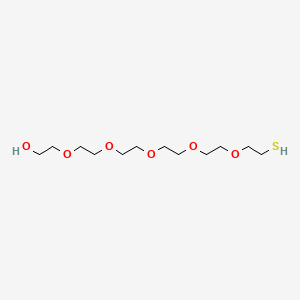

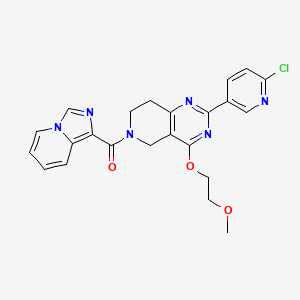

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)